molecular formula C12H14O4 B2687251 3-benzylpentanedioic Acid CAS No. 32386-49-5

3-benzylpentanedioic Acid

Cat. No.: B2687251
CAS No.: 32386-49-5
M. Wt: 222.24
InChI Key: QHKFYKDZHMELQR-UHFFFAOYSA-N
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Description

3-Benzylpentanedioic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of pentanedioic acid, where a benzyl group is attached to the third carbon atom of the pentanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylpentanedioic acid can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from diethyl benzylmalonate. The steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial production. These methods would likely involve the use of large-scale reactors and purification systems to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylpentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of benzyl ketones or benzyl carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of nitrobenzyl or halobenzyl derivatives.

Scientific Research Applications

3-Benzylpentanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-benzylpentanedioic acid involves its interaction with various molecular targets. The benzyl group can participate in hydrophobic interactions, while the carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions.

Comparison with Similar Compounds

    Pentanedioic acid: The parent compound without the benzyl group.

    Benzylmalonic acid: A similar compound with a benzyl group attached to a malonic acid backbone.

    Phenylacetic acid: Another compound with a benzyl group, but with different structural properties.

Uniqueness: 3-Benzylpentanedioic acid is unique due to the specific positioning of the benzyl group on the pentanedioic acid chain

Properties

IUPAC Name

3-benzylpentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-11(14)7-10(8-12(15)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKFYKDZHMELQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32386-49-5
Record name 3-benzylpentanedioic acid
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